1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea
Description
This compound features a urea backbone (3-methylurea) linked to a purine nucleoside derivative. The purine moiety is attached to a ribose-like oxolane (tetrahydrofuran) ring with stereochemical specificity (2R,3R,4S,5R), while the 4-aminophenylmethyl group introduces aromatic and hydrophilic properties.
Properties
Molecular Formula |
C19H23N7O5 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea |
InChI |
InChI=1S/C19H23N7O5/c1-21-19(30)25(6-10-2-4-11(20)5-3-10)16-13-17(23-8-22-16)26(9-24-13)18-15(29)14(28)12(7-27)31-18/h2-5,8-9,12,14-15,18,27-29H,6-7,20H2,1H3,(H,21,30)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
CUAVFYXTIYMQSY-SCFUHWHPSA-N |
Isomeric SMILES |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of AB-MECA involves several steps, starting with the preparation of the ribose moiety and the subsequent attachment of the adenine base. The synthetic route typically includes the following steps:
Preparation of the ribose moiety:
Attachment of the adenine base: The adenine base is then attached to the ribose moiety through a glycosidic bond.
Introduction of the aminobenzyl group:
Chemical Reactions Analysis
AB-MECA undergoes various chemical reactions, including:
Oxidation: AB-MECA can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of AB-MECA can lead to the formation of reduced derivatives.
Substitution: AB-MECA can undergo substitution reactions, particularly at the aminobenzyl group, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AB-MECA has a wide range of scientific research applications, including:
Chemistry: AB-MECA is used as a tool compound to study the structure-activity relationships of adenosine receptor agonists.
Mechanism of Action
AB-MECA exerts its effects by binding to and activating A3 adenosine receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various downstream effects, including anti-inflammatory and cytoprotective actions . The molecular targets and pathways involved in AB-MECA’s mechanism of action include the inhibition of adenylate cyclase, modulation of ion channels, and activation of various intracellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s urea and 4-aminophenylmethyl groups distinguish it from analogs with ester (6m), sulfanyl-phosphono (), or trityl-protected () moieties. These differences impact solubility, bioavailability, and target specificity.
- Stereochemistry : The ribose-like oxolane’s 2R,3R,4S,5R configuration is conserved in nucleotide analogs (e.g., ), suggesting shared metabolic pathways or receptor interactions.
Pharmacological and Systems Pharmacology Insights
- Target Prediction : Systems pharmacology approaches (e.g., TargetHunter, HTDocking) propose that structural analogs with Tanimoto coefficients >0.70 may share targets like OPRK (κ-opioid receptor) . However, highlights that only 20% of structurally similar compounds (Tanimoto >0.85) exhibit congruent gene expression profiles, underscoring the unpredictability of functional overlap.
- Network Pharmacology : Despite structural divergence, compounds may converge on anti-inflammatory or anti-fibrotic pathways (e.g., TNFα modulation, collagen expression) .
Research Findings and Implications
- Synthetic Accessibility : Analogs like 6m (purine-cyclobutane carboxylate) are synthesized via nucleophilic substitution (e.g., purine + bromocyclobutane ester), achieving 66–95% yields . The target compound’s urea linkage may require carbodiimide-mediated coupling.
- Activity Predictions: The 4-aminophenylmethyl group could enhance DNA intercalation or histone deacetylase (HDAC) inhibition, similar to benzamide-based HDAC inhibitors. Phosphono-containing analogs () likely exhibit poor cell permeability but high affinity for extracellular kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
